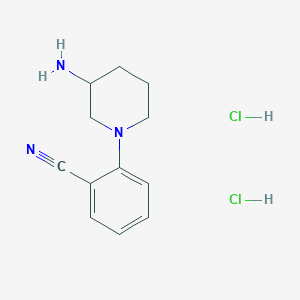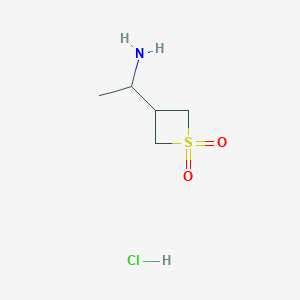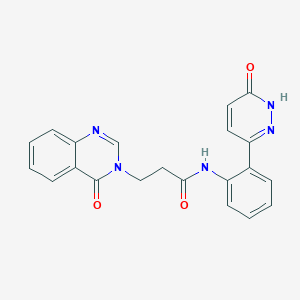![molecular formula C19H23ClN4 B2478616 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896074-55-8](/img/structure/B2478616.png)
5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative . It is a part of a class of compounds that have been widely used in synthetic drugs due to their biological and medicinal properties .
Synthesis Analysis
The synthesis of this compound involves an acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has also been described .Molecular Structure Analysis
The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrimidin-7-amine core, with substitutions at specific positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution and a one-pot four-component reaction .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Adenosine Receptor Affinity : Pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against A1 adenosine receptors, indicating potential therapeutic applications. Studies on analogs of this compound have revealed that specific substitutions at the N1 and N5 positions can enhance adenosine receptor affinity, suggesting a pathway for developing new pharmacologically active agents (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Activity : Novel pyrazole derivatives containing pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category have exhibited higher anticancer activity than reference drugs, highlighting their potential as leads for anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Organic Synthesis Applications
Protecting Group Utility : The tert-butyl group has been utilized as a protecting group in the synthesis of pyrazole derivatives, demonstrating its utility in complex organic synthesis processes. This approach facilitates the preparation of compounds with potential biological activity, indicating the versatility of tert-butyl-substituted pyrazoles in synthetic chemistry (Pollock & Cole, 2014).
Microwave-Assisted Synthesis : Pyrimidine-linked pyrazole heterocyclics have been prepared via microwave-assisted cyclocondensation, showcasing the efficiency of modern synthetic techniques in constructing complex heterocyclic systems. These compounds have been explored for their insecticidal and antibacterial potential, further underscoring the scientific interest in pyrazolo[1,5-a]pyrimidine derivatives (Deohate & Palaspagar, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-12(2)22-17-10-16(19(3,4)5)23-18-15(11-21-24(17)18)13-6-8-14(20)9-7-13/h6-12,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUUIOCJKCSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)


![1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)
![(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2478545.png)
![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2478550.png)

![3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2478552.png)
![2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B2478553.png)


